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Compound of Interest

Compound Name: trisodium;gold(1+);disulfite

Cat. No.: B096053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for non-cyanide gold plating on copper substrates,

a critical process in various scientific and industrial applications, including the manufacturing of

medical devices, electronics, and specialized research apparatus. The protocols outlined below

utilize sulfite- and thiosulfate-based gold plating baths, which are safer and more

environmentally friendly alternatives to traditional cyanide-based methods.

Introduction
Gold plating is widely employed for its excellent electrical conductivity, corrosion resistance,

and biocompatibility. Traditional gold plating methods often rely on highly toxic cyanide-based

electrolytes. The development of non-cyanide gold plating processes has become a significant

area of research to mitigate the environmental and health risks associated with cyanide. This

document details two common non-cyanide gold plating systems: sulfite-based and thiosulfate-

based baths, specifically for plating on copper substrates.

Data Presentation: Non-Cyanide Gold Plating Bath
Compositions and Operating Parameters
The following table summarizes the key quantitative data for various non-cyanide gold plating

solutions, providing a comparative overview of their compositions and operational conditions.
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Bath Type
Compone

nt

Concentra

tion

Operating

Parameter
Value

Resulting

Deposit

Properties

Reference

Sulfite-

Based

Ammonium

Gold

Sulfite

((NH₄)₃[Au(

SO₃)₂])

Gold as

metal: 10

g/L

pH 9.5

Smooth,

fine-

grained

deposits.

[1]

Temperatur

e
40 °C

Plating

rate: ~8

µm/hour.

[1]

Current

Density

0.2-0.4

A/dm²
- [1]

Agitation

400 rpm

(magnetic

stirring)

- [1]

Sulfite-

Based

(with

additives)

Sodium

Gold

Sulfite

- pH 6.0 - 7.0

Hardness:

60-70

Knoop

(without

additives),

up to 160

Knoop

(with

organic

brightener).

[2]

Sodium

Sulfite
30 - 45 g/L

Temperatur

e
50 - 60 °C

Good

adhesion

to copper-

based

alloys.

[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pure.tue.nl/ws/files/1497853/731617740003075.pdf
https://pure.tue.nl/ws/files/1497853/731617740003075.pdf
https://pure.tue.nl/ws/files/1497853/731617740003075.pdf
https://pure.tue.nl/ws/files/1497853/731617740003075.pdf
https://sterc.org/pdf/10493075.pdf
https://sterc.org/pdf/10493075.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arsenic

(brightener

)

30 ppm
Current

Density

1 - 2

mA/cm²
- [2]

Organic

Brightener
12.5 mL/L - - - [2]

Thiosulfate

-Sulfite

Based

Sodium

Aurothiosul

fate

(Na₃[Au(S₂

O₃)₂]·2H₂O

)

Gold as

metal: 8

g/L

pH 4.6 - 4.8

Bright and

uniform

deposits.

[3]

Sodium

Sulfite

Molar ratio

of

Na₃[Au(S₂

O₃)₂] to

Na₂SO₃ is

1:1

Temperatur

e
25 - 30 °C

Good for

temperatur

e-sensitive

electronic

component

s.

[3]

Current

Density
0.5 A/dm² - [3]

Thiosulfate

-Sulfite

(Electroles

s)

Gold(I)

complex

Gold as

metal: 1-6

g/L

pH 6.5 - 9.0 - [4]

Sodium

Thiosulfate

10 - 200

g/L

Temperatur

e
50 - 90 °C - [4]

Sodium

Sulfite
0.1 - 50 g/L - - - [4]

Disodium

EDTA
0.1 g/L - - - [4]
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Protocol 1: Sulfite-Based Gold Electroplating
This protocol describes a method for electroplating a bright and hard gold layer onto a copper

substrate using a sulfite-based bath.

1. Materials and Reagents:

Copper substrate

Deionized (DI) water

Acetone

Alkaline cleaner solution

Dilute sulfuric acid (e.g., 5-10% v/v)

Sulfite Gold Plating Solution (see table for composition)

Platinized titanium anode

DC power supply

Beaker or plating tank

Hot plate with magnetic stirrer

Thermometer

2. Copper Substrate Preparation: a. Degreasing: Ultrasonically clean the copper substrate in

acetone for 5-10 minutes to remove organic contaminants. b. Alkaline Cleaning: Immerse the

substrate in a hot alkaline cleaner solution (e.g., 60-80°C) for 5-10 minutes to remove any

remaining oils and grease. c. Rinsing: Thoroughly rinse the substrate with DI water. d. Acid

Activation: Dip the substrate in a dilute sulfuric acid solution at room temperature for 30-60

seconds to remove any oxide layer and activate the surface. e. Final Rinsing: Rinse the

substrate thoroughly with DI water and immediately proceed to the plating step to prevent re-

oxidation.
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3. Plating Procedure: a. Bath Preparation: Prepare the sulfite gold plating solution in a beaker

or plating tank according to the formulation in the data table. Heat the solution to the desired

operating temperature (e.g., 50-60°C) and maintain it using a hot plate.[2] b. Electrode Setup:

Place the platinized titanium anode in the plating bath. Connect the anode to the positive

terminal and the copper substrate (cathode) to the negative terminal of the DC power supply. c.

Electroplating: Immerse the prepared copper substrate into the plating bath. Apply a constant

current density (e.g., 1-2 mA/cm²) and begin agitation (e.g., magnetic stirring).[2] Plate for the

required duration to achieve the desired gold thickness. d. Post-Plating Rinsing: After plating,

turn off the power supply, remove the substrate from the bath, and rinse it thoroughly with DI

water. e. Drying: Dry the plated substrate with a stream of nitrogen or in a clean oven at a low

temperature.

4. Post-Plating Analysis: a. Adhesion Test: Perform a tape test by firmly applying and then

rapidly removing adhesive tape from the plated surface. The absence of any lifted gold

indicates good adhesion.[5] b. Porosity Test: Expose the plated part to nitric acid vapor. The

appearance of corrosion spots indicates pores in the gold layer that expose the underlying

copper or nickel.[6]

Protocol 2: Thiosulfate-Sulfite Based Gold
Electroplating
This protocol is suitable for applications requiring lower plating temperatures, making it ideal for

delicate electronic components.

1. Materials and Reagents:

Copper substrate

Deionized (DI) water

Acetone

Alkaline cleaner solution

Dilute sulfuric acid

Thiosulfate-Sulfite Gold Plating Solution (see table for composition)
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Platinized titanium anode

DC power supply

Plating cell

Water bath or other temperature control system

2. Copper Substrate Preparation: a. Follow the same substrate preparation steps as in Protocol

1 (Degreasing, Alkaline Cleaning, Rinsing, Acid Activation, Final Rinsing).

3. Plating Procedure: a. Bath Preparation: Prepare the thiosulfate-sulfite gold plating solution

as per the data table. Adjust the pH to the specified range (e.g., 4.6-4.8) and bring the solution

to the operating temperature (e.g., 25-30°C).[3] b. Electrode Setup: Arrange the anode and

cathode (copper substrate) in the plating cell and connect them to the DC power supply. c.

Electroplating: Immerse the copper substrate in the bath and apply the recommended current

density (e.g., 0.5 A/dm²).[3] Plate for the calculated time to achieve the target thickness. d.

Post-Plating Rinsing and Drying: After plating, rinse the substrate thoroughly with DI water and

dry it.

4. Post-Plating Analysis: a. Conduct adhesion and porosity tests as described in Protocol 1.

Visualizations
Experimental Workflow Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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